molecular formula C16H18N2OS2 B7057321 (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl pyrrolidine-1-carbodithioate

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl pyrrolidine-1-carbodithioate

Cat. No.: B7057321
M. Wt: 318.5 g/mol
InChI Key: VMYBWBZUIVKYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl pyrrolidine-1-carbodithioate is a complex organic compound that features a unique combination of oxazole and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by subsequent reactions to introduce the pyrrolidine and carbodithioate groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl pyrrolidine-1-carbodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl pyrrolidine-1-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl pyrrolidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl pyrrolidine-1-carbodithioate is unique due to its specific combination of oxazole and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl pyrrolidine-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-12-14(11-21-16(20)18-9-5-6-10-18)17-15(19-12)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYBWBZUIVKYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC(=S)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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